1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole
Description
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)-4-ethynylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-2-6-4-11-12(5-6)7-3-8(7,9)10/h1,4-5,7H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMBEAWILYNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2297377-35-4 | |
| Record name | 1-(2,2-difluorocyclopropyl)-4-ethynyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole typically involves the cyclopropanation of a suitable precursor followed by functionalization to introduce the ethynyl group. One common method involves the reaction of a difluorocyclopropyl precursor with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often include the use of palladium catalysts and specific ligands to ensure regioselectivity and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the incorporation of automated systems for monitoring and controlling reaction parameters can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. Additionally, the ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde (C₇H₆F₂N₂O)
- Structure : Replaces the ethynyl group with a carbaldehyde (-CHO) at the 3-position.
- Predicted collision cross-section (CCS) data for similar pyrazole-carbaldehyde derivatives suggest increased molecular surface area (e.g., CCS [M+H]+ = 144.0 Ų) .
- Applications : Used as a synthetic intermediate for Schiff base formation or further functionalization .
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-amine (C₆H₇F₂N₃)
- Structure : Substituted with an amine (-NH₂) at the 3-position.
- Properties : The amine group enables hydrogen bonding, improving interactions with biological targets. Purity levels of 95% are reported for commercial samples, highlighting its utility in drug discovery .
- Applications : Serves as a building block for antimycotic agents or kinase inhibitors.
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid (C₇H₆F₂N₂O₂)
Table 1: Comparison of Pyrazole Derivatives
Variations in the Cyclopropyl Group
(2,2-Difluorocyclopropyl)benzene (C₉H₈F₂)
- Structure : Replaces pyrazole with a benzene ring.
- Properties : Higher lipophilicity (logP ~2.5) due to the aromatic benzene ring, compared to the heteroaromatic pyrazole. Used in agrochemicals for enhanced membrane permeability .
1-(2,2-Dichlorocyclopropyl)-4-ethynylpyrazole (C₈H₇Cl₂N₃)
Table 2: Cyclopropyl Group Comparisons
Biological Activity
1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, discussing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl structure and ethynyl group, which contribute to its reactivity and biological interactions. The presence of fluorine atoms enhances its lipophilicity and metabolic stability.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on different biological systems.
The compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling cascades.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
Anticancer Activity
A study investigated the anticancer potential of this compound against multiple cancer cell lines. The findings revealed:
- Cell Line Sensitivity : The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism : The anticancer effect was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis |
| A549 | 7.8 | Cell Cycle Arrest |
Antimicrobial Activity
Research has also assessed the antimicrobial properties of the compound:
- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results : It demonstrated effective inhibition with minimum inhibitory concentration (MIC) values indicating promising antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Case studies have provided insights into the practical applications of this compound in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced breast cancer was treated with a regimen including this compound. Results indicated a notable reduction in tumor size after three months.
- Case Study on Infection Control : In a clinical trial involving patients with bacterial infections, those treated with formulations containing this compound exhibited faster recovery rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
